

what is Meloxicam-d3-1 and its chemical properties

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Compound of Interest		
Compound Name:	Meloxicam-d3-1	
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Meloxicam-d3: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of Meloxicam-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This guide details its chemical properties, synthesis, and application as an internal standard in bioanalytical studies.

Introduction

Meloxicam-d3 is a stable isotope-labeled version of Meloxicam, where three hydrogen atoms on the N-methyl group of the benzothiazine ring have been replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically identical to Meloxicam in its reactivity and chromatographic behavior but possesses a higher mass. This key difference makes Meloxicam-d3 an ideal internal standard for the quantitative analysis of Meloxicam in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

The parent compound, Meloxicam, is a widely prescribed NSAID that exhibits its anti-inflammatory, analgesic, and antipyretic properties through the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over COX-1.[3] Formulations containing meloxicam are used in the treatment of osteoarthritis and rheumatoid arthritis.[2]



Chemical Properties

The fundamental chemical and physical properties of Meloxicam-d3 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference
Chemical Name	4-hydroxy-2-(methyl-d3)-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide	[2]
Alternate Names	Metacam-d3; Mobicox-d3; Parocin-d3	[4]
CAS Number	942047-63-4	[2][4]
Molecular Formula	C14H10D3N3O4S2	[2][4]
Molecular Weight	354.42 g/mol	[4]
Purity	≥99% deuterated forms (d1-d3)	[2]
Solubility	DMF: 20 mg/mL; DMSO: 20 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[2]
Storage	Store at -20°C	

Synthesis of Meloxicam-d3

While specific, detailed protocols for the synthesis of Meloxicam-d3 are not readily available in peer-reviewed literature, its synthesis can be logically inferred from the established synthetic routes for Meloxicam. The key modification would be the introduction of the deuterated methyl group. A plausible synthetic pathway involves the following steps:

• Formation of the Benzothiazine Core: The synthesis typically begins with the construction of the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide intermediate. This is often achieved through a multi-step process starting from saccharin or a related precursor.[4]



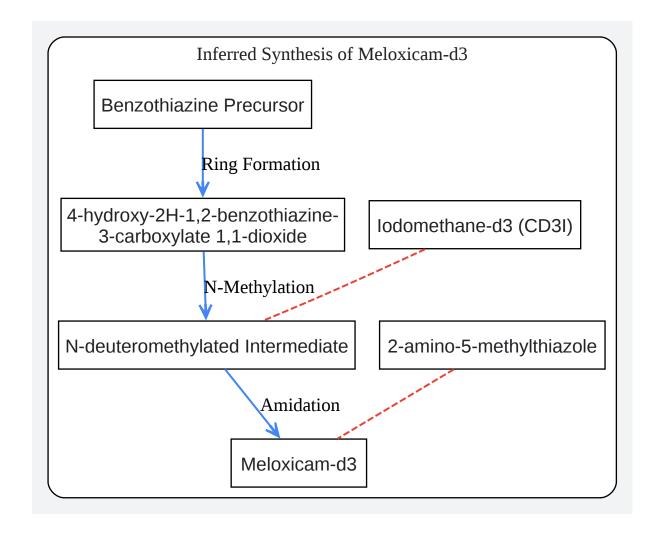




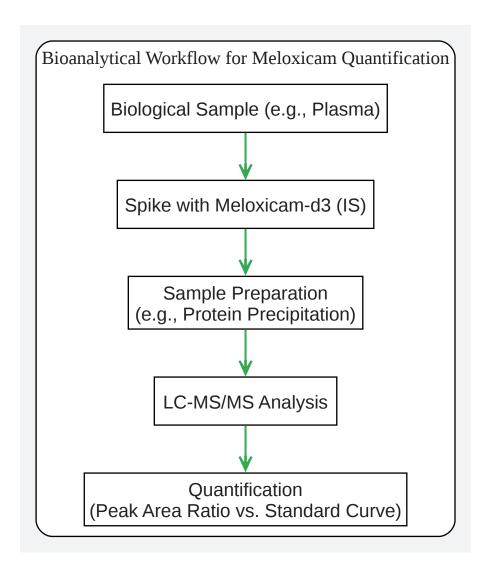
- Deuterated Methylation: The crucial step for producing Meloxicam-d3 is the N-methylation of the benzothiazine intermediate using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄). This reaction specifically introduces the trideuteriomethyl group at the N2 position of the benzothiazine ring system.
- Amidation: The final step involves the amidation of the carboxylate group with 2-amino-5-methylthiazole to yield the final product, Meloxicam-d3.[5]

The logical workflow for this synthesis is depicted in the diagram below.

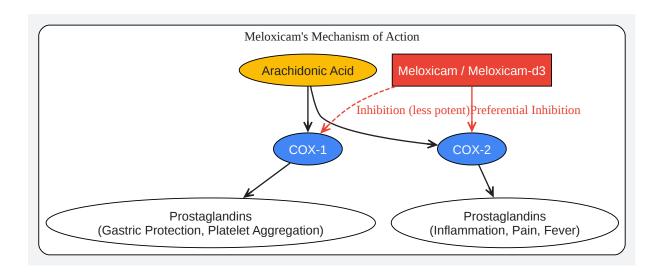












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